XYD129

PROTAC CBP/p300 Acute Myeloid Leukemia

Standard CBP/p300 inhibitors leave residual protein function, confounding mechanism-of-action studies. XYD129 (compound 11c) is a validated PROTAC that achieves near-complete target depletion via CRBN recruitment and the ubiquitin-proteasome system. - Key differentiation: Degradation-based (not occupancy) MOA; active in MOLM-16 AML cells & xenografts - Benchmarked vs. CCS1477 & VHL-based degraders (e.g., dCBP-1) - Molecular formula C₄₁H₃₉FN₈O₉, MW 806.8 g/mol

Molecular Formula C41H39FN8O9
Molecular Weight 806.8 g/mol
Cat. No. B15541841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXYD129
Molecular FormulaC41H39FN8O9
Molecular Weight806.8 g/mol
Structural Identifiers
InChIInChI=1S/C41H39FN8O9/c1-22(52)32-17-28(38(55)46-30-15-23(20-51)14-27(37(30)42)24-18-45-48(2)19-24)33-16-25(10-13-49(32)33)59-21-35(54)44-12-4-3-11-43-29-7-5-6-26-36(29)41(58)50(40(26)57)31-8-9-34(53)47-39(31)56/h5-7,10,13-19,31,43,51H,3-4,8-9,11-12,20-21H2,1-2H3,(H,44,54)(H,46,55)(H,47,53,56)
InChIKeyIQZLAXNGIATBBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XYD129: CBP/p300 PROTAC Degrader for AML


XYD129 (compound 11c) is a proteolysis-targeting chimera (PROTAC) designed as a CBP/p300 degrader [1]. Engineered by conjugating a CBP/p300-targeting ligand (Y08207) with a cereblon (CRBN) E3 ligase-recruiting moiety via an optimized linker, XYD129 operates through a degradation-based mechanism distinct from traditional occupancy-driven inhibitors [2]. It induces the formation of a stable ternary complex (CBP/p300—PROTAC—CRBN) and promotes ubiquitin-proteasome system (UPS)-dependent protein degradation [3]. This compound has been evaluated primarily in acute myeloid leukemia (AML) models [1]. Its chemical structure is defined by a molecular formula of C₄₁H₃₉FN₈O₉ and a molecular weight of 806.8 g/mol .

1
CRBN-recruiting PROTAC degrader for CBP/p300, evaluated in AML research models.
2
Degradation-based mechanism distinct from occupancy-driven inhibitors.
3
Preclinical AML context supports target engagement and degradation pathway studies.

XYD129: Why CBP/p300 Modulators Differ


Simple substitution of XYD129 with a standard CBP/p300 bromodomain inhibitor or an alternative PROTAC degrader introduces significant experimental risk. XYD129 is not an occupancy-based inhibitor; it is a catalytic degrader that achieves near-complete depletion of target proteins, a mechanism of action (MOA) that cannot be replicated by inhibitors like CCS1477 or GNE-049 [1]. Furthermore, PROTAC activity is highly sensitive to the ternary complex geometry dictated by linker composition and E3 ligase engagement [2]. Unlike the dCBP-1 degrader, which relies on a von Hippel-Lindau (VHL) E3 ligase ligand, XYD129 recruits CRBN. This difference fundamentally alters degradation kinetics, cell line selectivity, and resistance profiles [3]. Consequently, in-class substitution without empirical validation may lead to incomplete target ablation, divergent downstream transcriptional effects, and ultimately, irreproducible or misinterpreted functional data.

XYD129 (This Compound)
CRBN-dependent catalytic degrader; near-complete target ablation
Substitute Risk
CBP/p300 bromodomain inhibitors (e.g., CCS1477) cannot replicate degradation-mediated effects
XYD129 (This Compound)
Ternary complex geometry dictated by optimized linker and CRBN E3 ligase
Substitute Risk
VHL-based CBP/p300 degraders (e.g., dCBP-1) may alter degradation kinetics and cell-line selectivity
XYD129 (This Compound)
Validated in AML proliferation and xenograft models
Substitute Risk
In-class substitution without empirical validation may lead to irreproducible functional data

XYD129 Comparative Evidence


AML Cell Proliferation: Degrader vs. Inhibitor

XYD129 demonstrates a profound enhancement in anti-proliferative activity compared to its parental small-molecule inhibitor, compound 5 (Y08207). This head-to-head comparison in AML cell lines quantifies the functional advantage conferred by the PROTAC degradation mechanism over simple target inhibition [1][2].

AML Cell Proliferation
Head-to-head
MOLM-16: IC50 7.4 nM MV4-11: IC50 44–49 nM
Reported higher inhibition vs. parental inhibitor
Comparison to parent compound 5 (Y08207); exact inhibitor IC50 not reported
PROTAC CBP/p300 Acute Myeloid Leukemia

In Vivo Antitumor Efficacy: Degrader vs. Inhibitor

In a direct head-to-head in vivo evaluation, XYD129 achieved a tumor growth inhibition (TGI) rate of 60% in a MOLM-16 AML xenograft model. This level of in vivo efficacy was not observed with the parental CBP/p300 inhibitor, compound 5 (Y08207), demonstrating a clear functional advantage for the PROTAC degrader in a disease-relevant animal model [1][2].

In Vivo Tumor Growth Inhibition
Head-to-head
TGI 60% in MOLM-16 xenograft
Reported model-response context vs. inhibitor
MOLM-16 model, 30 mg/kg IP daily, 2 weeks; parent inhibitor less efficacious
Xenograft PROTAC Efficacy

CBP/p300 Degradation: CRBN vs. VHL Comparison

XYD129 exhibits potent and near-complete degradation of CBP and p300 proteins. Treatment of MOLM-16 cells with 1000 nM XYD129 for 24 hours results in almost total depletion of both CBP and p300 proteins . In comparison to the VHL-based degrader dCBP-1, which achieves CBP degradation within 2 hours [1], XYD129 represents a CRBN-based alternative with distinct kinetic and pharmacological properties.

CBP/p300 Degradation: CRBN vs. VHL
Cross-study comparable
Near-complete depletion of CBP/p300 at 1000 nM, 24 h
Reported CRBN-dependent degradation profile
Compared to VHL-based dCBP-1 (degradation in 2 h); E3 ligase context differs
Target Engagement Degradation Kinetics PROTAC

XYD129 Application Scenarios


CBP/p300 Target Validation in AML

Given its direct, quantified superiority over the parental inhibitor in suppressing AML cell line growth and inhibiting tumor progression in vivo [1][2], XYD129 is the optimal tool for validating the therapeutic hypothesis that degradation of CBP/p300, rather than mere inhibition, is required for robust anti-leukemic activity. Use XYD129 in proliferation assays (e.g., MOLM-16 cells) and MOLM-16 xenograft models to establish the functional dependency of AML on CBP/p300 scaffolding functions [1][2].

Resistance Mechanisms to CBP/p300 Inhibition

Researchers can employ XYD129 to determine if resistance to conventional CBP/p300 bromodomain or HAT inhibitors can be overcome by a degradation-based strategy. The well-documented, near-complete depletion of CBP and p300 by XYD129 [1] provides a benchmark against which partial inhibition by compounds like CCS1477 can be compared, revealing the functional consequences of residual protein activity [2].

CRBN vs. VHL Degradation Pathways

As a validated CRBN-recruiting PROTAC [1], XYD129 is an essential reagent for studies comparing the biological outcomes of CBP/p300 degradation via different E3 ligases. Pair XYD129 with a VHL-based CBP/p300 degrader (e.g., dCBP-1) in matched cellular systems to dissect E3 ligase-dependent differences in degradation kinetics, neosubstrate effects, and overall anti-cancer efficacy [2].

Application
Selection Property
Validation Focus
CBP/p300 degradation target engagement study
Degrader vs. inhibitor response context
AML cell-line proliferation endpoints
Resistance mechanism study via degradation
Degradation-dependent pathway analysis
Residual protein activity endpoint review
E3 ligase-dependent degradation comparison
CRBN vs. VHL PROTAC comparison
Degradation kinetics & neosubstrate profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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